molecular formula C35H56N8O10 B1678223 Neurokinin A (4-10), nle(10)- CAS No. 110863-33-7

Neurokinin A (4-10), nle(10)-

Cat. No.: B1678223
CAS No.: 110863-33-7
M. Wt: 748.9 g/mol
InChI Key: UYMRFLAHRMRHGI-WTWMNNMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurokinin A (4-10), nle(10)- is a peptide fragment derived from the larger neurokinin A molecule. Neurokinin A is a member of the tachykinin family of neuropeptides, which are involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The fragment Neurokinin A (4-10), nle(10)- specifically refers to the sequence of amino acids from the fourth to the tenth position, with the tenth position being replaced by norleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neurokinin A (4-10), nle(10)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of Neurokinin A (4-10), nle(10)- follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Neurokinin A (4-10), nle(10)- can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid analogs and coupling agents like DCC or DIC are used for substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid residues.

Scientific Research Applications

Neurokinin A (4-10), nle(10)- has several scientific research applications:

    Chemistry: Used in studies to understand the structure-activity relationships of peptides and their interactions with receptors.

    Biology: Investigated for its role in modulating biological processes such as pain transmission and inflammation.

    Medicine: Explored as a potential therapeutic agent for conditions involving the tachykinin receptors, such as asthma and irritable bowel syndrome.

    Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological research.

Mechanism of Action

Neurokinin A (4-10), nle(10)- exerts its effects by binding to the neurokinin-2 (NK-2) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The peptide’s interaction with the receptor involves specific amino acid residues that are crucial for binding affinity and receptor activation. The presence of norleucine at the tenth position enhances the peptide’s stability and binding properties.

Comparison with Similar Compounds

Neurokinin A (4-10), nle(10)- can be compared with other tachykinin peptides such as:

    Substance P: Another member of the tachykinin family, involved in pain transmission and inflammation.

    Neurokinin B: Similar to neurokinin A but with different receptor selectivity and physiological roles.

    Neurokinin A (4-10): The non-modified version of the peptide, which lacks the norleucine substitution.

The uniqueness of Neurokinin A (4-10), nle(10)- lies in its enhanced stability and binding affinity due to the norleucine substitution, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMRFLAHRMRHGI-WTWMNNMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911878
Record name 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110863-33-7
Record name Neurokinin A (4-10), nle(10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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